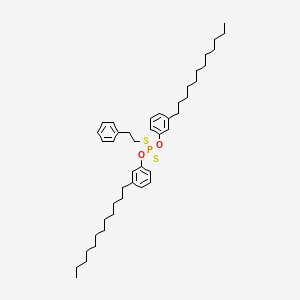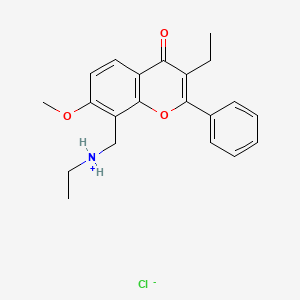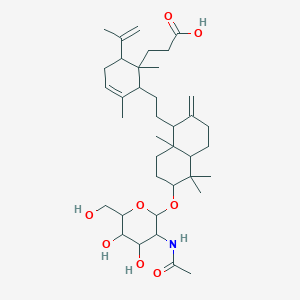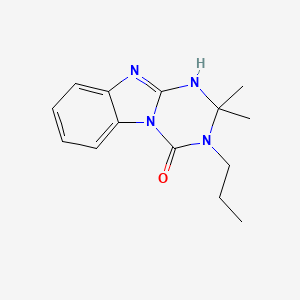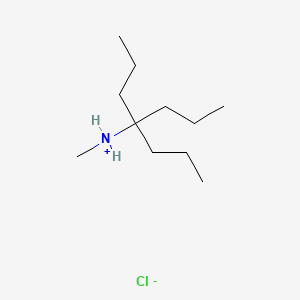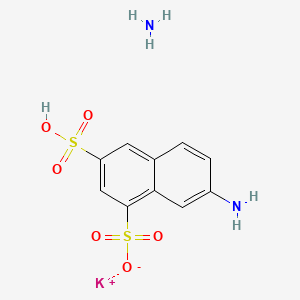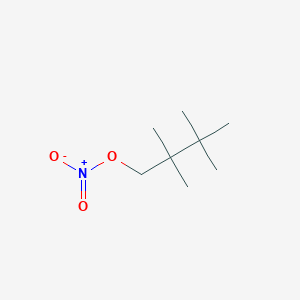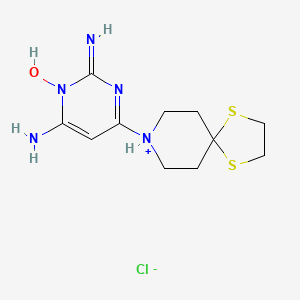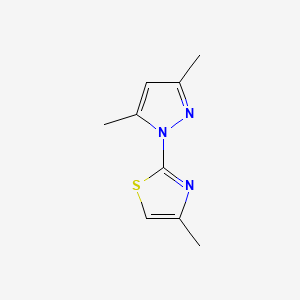![molecular formula C10H13NO3 B13787319 [2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, characterized by the presence of an aminomethyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-4-methoxyphenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzyl chloride.
Aminomethylation: The 4-methoxybenzyl chloride undergoes aminomethylation using formaldehyde and ammonium chloride to form 4-methoxybenzylamine.
Carboxylation: The 4-methoxybenzylamine is then carboxylated using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the aminomethylation and carboxylation steps.
Purification: Employing industrial purification techniques such as crystallization and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry
Material Science: Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: Lacks the aminomethyl and methoxy groups.
4-Methoxyphenylacetic Acid: Contains a methoxy group but lacks the aminomethyl group.
2-Aminomethylphenylacetic Acid: Contains an aminomethyl group but lacks the methoxy group.
Uniqueness
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5-6,11H2,1H3,(H,12,13) |
Clé InChI |
WBSLLIVJKKGUTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
